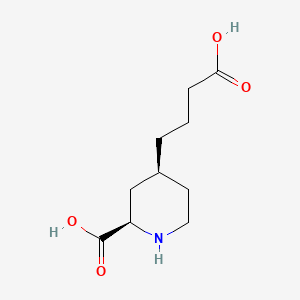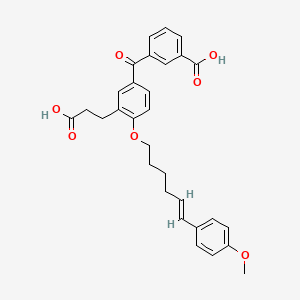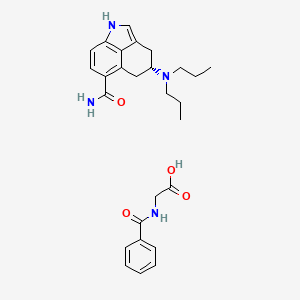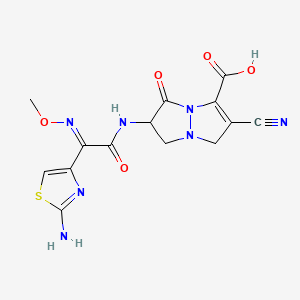![molecular formula C19H23N3OS B1675700 2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)
2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol
Overview
Description
LY456066, also known as 2-[[4-(2,3-dihydro-1H-inden-2-ylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanol, is a synthetic organic compound with the molecular formula C19H23N3OS and a molecular weight of 341.47 g/mol . It is a selective, negative allosteric modulator of metabotropic glutamate receptor 1 (mGluR1), which plays a significant role in synaptic plasticity and various neurophysiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY456066 involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Indanyl Group: The indanyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of LY456066 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
LY456066 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert LY456066 to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can modify the indanyl or quinazoline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Modified indanyl or quinazoline derivatives.
Scientific Research Applications
LY456066 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of mGluR1 in synaptic plasticity, central sensitization, and neuropathic pain.
Pharmacology: The compound is employed in drug discovery and development, particularly for conditions involving mGluR1 modulation.
Cell Biology: LY456066 is used to investigate the effects of mGluR1 on neuronal progenitor cells and neural stem cells.
Industrial Applications: It serves as a reference compound in the development of new mGluR1 modulators.
Mechanism of Action
LY456066 exerts its effects by binding to a conserved negative allosteric regulatory domain on the mGluR1 receptor. This binding inhibits the receptor’s activity, leading to a decrease in intracellular calcium mobilization. The compound demonstrates high potency with an IC50 value of 28 nM for human mGluR1 receptors expressed in Chinese hamster ovary cells . The inhibition of mGluR1 activity affects various downstream signaling pathways involved in synaptic plasticity and neurophysiological processes .
Comparison with Similar Compounds
Similar Compounds
LY341495: Another mGluR1 antagonist with a different chemical structure.
JNJ16259685: A selective mGluR1 antagonist with similar pharmacological properties.
Uniqueness
LY456066 is unique due to its high potency and selectivity for mGluR1. Its negative allosteric modulation mechanism distinguishes it from other mGluR1 antagonists that may act through competitive inhibition. Additionally, LY456066’s ability to inhibit mGluR1-mediated calcium mobilization makes it a valuable tool in neuroscience research .
Properties
Molecular Formula |
C19H23N3OS |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[[4-(2,3-dihydro-1H-inden-2-ylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C19H23N3OS/c23-9-10-24-19-21-17-8-4-3-7-16(17)18(22-19)20-15-11-13-5-1-2-6-14(13)12-15/h1-2,5-6,15,23H,3-4,7-12H2,(H,20,21,22) |
InChI Key |
VZJHTQZXSTXJNO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCCO)NC3CC4=CC=CC=C4C3 |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCCO)NC3CC4=CC=CC=C4C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY456066; LY 456066; LY-456066. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)


![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)
![(1S,2R,3E,5Z)-15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1675634.png)
![(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide](/img/structure/B1675636.png)


